molecular formula C16H20ClN3OS B2515024 N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride CAS No. 2418642-62-1

N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride

Cat. No.: B2515024
CAS No.: 2418642-62-1
M. Wt: 337.87
InChI Key: SYFWGWKWHSDDMP-UHFFFAOYSA-N
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Description

N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide hydrochloride is a synthetic small molecule characterized by a spirocyclic amine core (spiro[3.3]heptane) conjugated to a 2-methylbenzothiazole-carboxamide moiety. The hydrochloride salt formulation improves aqueous solubility, a critical feature for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.ClH/c1-9-18-11-4-3-10(7-12(11)21-9)15(20)19-14-8-13(17)16(14)5-2-6-16;/h3-4,7,13-14H,2,5-6,8,17H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFWGWKWHSDDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CC(C34CCC4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H15ClN2OS
Molecular Weight 341.78 g/mol
CAS Number 2418680-42-7
Density N/A
Boiling Point N/A
Melting Point N/A

Synthesis

The synthesis of N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide; hydrochloride typically involves multi-step organic reactions that include the formation of the spirocyclic structure followed by the introduction of the benzothiazole moiety. The synthesis pathway often utilizes various coupling reactions and protective group strategies to ensure high yield and purity.

Research indicates that compounds similar to N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole have been investigated for their ability to inhibit specific enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play critical roles in the metabolism of endocannabinoids, which are involved in pain modulation and inflammation control .

Anticancer Activity

A study evaluated the cytotoxic effects of various benzothiazole derivatives against human liver carcinoma cell lines (HepG2). The results showed that certain derivatives exhibited significant cytotoxicity with low IC50 values, indicating potential as anticancer agents. Although specific data on N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole was not detailed in this study, its structural similarities suggest it may exhibit comparable activities .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting FAAH, leading to increased levels of anandamide, an endocannabinoid that modulates pain and inflammation . This suggests that N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole may also possess anti-inflammatory effects.

Case Studies

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative with a similar scaffold exhibited an IC50 value of 6.525 μM against HepG2 cells, which was significantly lower than that of standard chemotherapeutics like doxorubicin (IC50 = 2.06 μM) .
  • Pain Relief Mechanisms : A dual inhibitor targeting both sEH and FAAH has been shown to provide enhanced pain relief in animal models compared to single-target inhibitors. This highlights the potential therapeutic applications of compounds like N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole in managing pain through modulation of endocannabinoid signaling pathways .

Comparison with Similar Compounds

6-Aminospiro[3.3]heptan-2-ol Hydrochloride ()

  • Structure : Contains the spiro[3.3]heptane core with a primary amine and hydroxyl group.
  • Applications : Used as a building block in medicinal chemistry for rigidifying pharmacophores .

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic Acid ()

  • Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and carboxylic acid group.
  • Key Differences : The Boc group enables selective deprotection for further functionalization, while the carboxylic acid enhances solubility. This compound is a precursor for peptide-mimetic drugs .

Benzothiazole and Thiazole Derivatives

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride ()

  • Structure : Combines a fluorinated benzothiazole with a dihydrobenzodioxine-carboxamide.
  • The dihydrobenzodioxine moiety may confer antioxidant properties .

BMS-354825 (Dasatinib) ()

  • Structure: Thiazole-5-carboxamide with aminopyrimidine and methylphenyl groups.
  • Key Differences : The thiazole-carboxamide in BMS-354825 targets Src/Abl kinases, while the benzothiazole in the target compound may exhibit distinct selectivity due to increased aromaticity and steric bulk .

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound 6-Aminospiro[3.3]heptan-2-ol HCl N-(6-Fluoro-benzothiazol-2-yl) Analog BMS-354825
Molecular Weight ~350 g/mol (estimated) 179.65 g/mol ~480 g/mol 488.01 g/mol
LogP (Lipophilicity) Moderate (benzothiazole) Low (hydroxyl group) High (fluorine, benzodioxine) Moderate (thiazole)
Aqueous Solubility High (HCl salt) Moderate Moderate (HCl salt) Low (free base)
Biological Targets Kinases/CNS receptors* Structural intermediate Antioxidant/mGluR* Src/Abl kinases

*Inferred from structural analogs.

Research Findings and Mechanistic Insights

  • Benzothiazole Pharmacophore : The 2-methylbenzothiazole group is associated with kinase inhibition (e.g., BMS-354825) and CNS activity (e.g., mGluR5 inhibitors like MTEP) . Methyl substitution may mitigate cytochrome P450-mediated metabolism compared to halogenated analogs .
  • Salt Formulation : Hydrochloride salts, as seen in the target compound and ’s analog, improve dissolution rates and oral bioavailability, critical for in vivo efficacy .

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